molecular formula C17H18BrN3O3 B2855362 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methoxybenzamide CAS No. 2034366-86-2

2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methoxybenzamide

Cat. No. B2855362
CAS RN: 2034366-86-2
M. Wt: 392.253
InChI Key: AVCGBVWYOKAUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties that make it an ideal candidate for drug development, biochemical research, and other scientific applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methoxybenzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in various biological pathways. This inhibition can lead to the suppression of inflammatory responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammatory responses, leading to the suppression of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methoxybenzamide in lab experiments is its ability to target specific biological pathways. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities, making it an ideal candidate for studying these biological pathways. However, one of the main limitations of using this compound in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methoxybenzamide. One of the main directions is to further study the mechanism of action of this compound and identify its potential targets in different biological pathways. Additionally, researchers can explore the potential of this compound in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders. Finally, researchers can also explore the potential of this compound in other scientific applications, such as biochemical research and drug delivery systems.

Synthesis Methods

The synthesis method for 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methoxybenzamide involves the reaction of 5-methoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethylamine in the presence of a base to form the desired product. The final step involves the bromination of the product using bromine in the presence of a catalyst.

Scientific Research Applications

2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methoxybenzamide has a wide range of scientific research applications. One of the most significant applications of this compound is in drug development. The unique structure and properties of this compound make it an ideal candidate for developing drugs that can target specific biological pathways. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-bromo-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c1-24-12-4-5-14(18)13(10-12)17(23)19-8-9-21-16(22)7-6-15(20-21)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCGBVWYOKAUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.